Benzododecinium Chloride

Description

Historical Perspectives in Research and Development

The journey of QACs began in 1916 with the work of Jacobs and Heidelberg, who first highlighted their biocidal capabilities. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching a long-chain alkyl group to the quaternary nitrogen atom enhanced these properties. environex.net.au This led to the development of alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC), considered the first generation of QACs. proquimia.com

Over the decades, further modifications to the chemical structure of QACs led to the development of subsequent generations with improved biocidal activity and reduced toxicity. proquimia.com The third generation, emerging in 1955, involved combinations of different QACs to broaden their antimicrobial spectrum. proquimia.com The fourth generation, developed in 1965, included compounds like didecyl dimethyl ammonium chloride (DDAC), which showed greater efficacy, particularly in the presence of organic matter. proquimia.com The fifth generation comprises mixtures of DDAC and ADBAC to achieve an even wider range of action against various microorganisms. proquimia.com The number of publications on QACs has steadily risen since their discovery, with over 700 articles published in 2020 alone, indicating a continued and growing scientific interest in these compounds. mass.govmdpi.com

Role as a Model Quaternary Ammonium Compound in Scientific Investigations

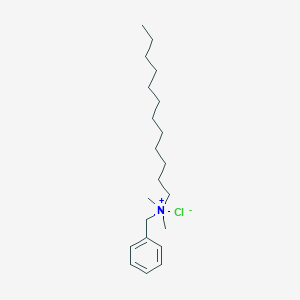

Benzododecinium (B84619) chloride serves as a crucial model compound in scientific research for several reasons. Its well-defined chemical structure, consisting of a dodecyl chain, a benzyl group, and two methyl groups attached to a nitrogen atom, makes it an ideal candidate for studying the structure-activity relationships of QACs. sigmaaldrich.comjcu.cz

Research has utilized benzododecinium chloride to investigate the mechanisms of antimicrobial action. Studies have shown that its primary mode of action involves the disruption of microbial cell membranes. ebi.ac.uk The cationic head of the molecule interacts with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and leakage of essential intracellular components. ebi.ac.uk

Furthermore, this compound has been employed in studies exploring the development of antimicrobial resistance. nih.gov The overuse of QACs, including this compound, has raised concerns about bacteria developing resistance mechanisms, such as efflux pumps that actively remove the compound from the cell. nih.gov Understanding these mechanisms is vital for the continued effective use of QACs in various applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H38ClN |

| Molecular Weight | 339.99 g/mol |

| Appearance | Solid |

| CAS Number | 139-07-1 |

| EC Number | 205-351-5 |

Data sourced from multiple references. sigmaaldrich.comnih.goveuropa.eu

Generations of Quaternary Ammonium Compounds

| Generation | Key Compound(s) | Year of Development | Primary Advancement |

| First | Alkyl dimethyl benzyl ammonium chloride (ADBAC) | 1935 | Introduction of long-chain alkyl group for enhanced biocidal properties. proquimia.com |

| Second | Alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC) | - | Substitution on the aromatic ring. proquimia.com |

| Third | Combination of ADBAC and ADEBAC | 1955 | Improved biocidal activity and detergency with decreased toxicity. proquimia.com |

| Fourth | Didecyl dimethyl ammonium chloride (DDAC) | 1965 | Higher biocidal efficacy, especially in the presence of organic matter. proquimia.com |

| Fifth | Mixtures of DDAC and ADBAC | - | Wide range of action against a maximum number of microorganisms. proquimia.com |

Properties

IUPAC Name |

benzyl-dodecyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIROUFYLSSYDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-35-5 (Parent) | |

| Record name | Benzododecinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6028492, DTXSID2040787 | |

| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyldodecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

139-07-1, 68424-85-1 | |

| Record name | Benzyldodecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzododecinium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cequartyl A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyldodecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzododecinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZODODECINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A751G47H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Antimicrobial Mechanisms of Action

Molecular Interactions with Microbial Cellular Structures

The initial and most critical point of attack for benzododecinium (B84619) chloride is the microbial cell envelope. Its positively charged nitrogen atom and lipophilic alkyl chain enable it to interact with and compromise the integrity of cellular membranes.

The primary mode of action of benzododecinium chloride is the disruption of the microbial cell membrane. patsnap.com As a cationic surfactant, it binds to negatively charged phospholipids (B1166683) and proteins within the membrane. patsnap.com This interaction is thought to disrupt intermolecular forces, leading to the dissociation of the cellular membrane's lipid bilayers. wikipedia.orgnih.gov

The lipophilic alkyl chain of the molecule embeds itself into the lipid portion of the membrane, perturbing the bilayer structure. patsnap.comnih.gov This disruption compromises the membrane's function as a selective barrier, increasing its permeability. patsnap.com The loss of permeability control results in the leakage of essential low-molecular-weight cytoplasmic constituents, such as ions and nucleotides, from the cell. patsnap.comnih.gov

Studies on Pseudomonas fluorescens have shown that benzyldimethyldodecylammonium chloride (BDMDAC) binds to the cell membrane through both ionic and hydrophobic interactions, leading to significant changes in membrane properties and a loss of integrity. nih.gov Scanning electron microscopy of treated P. fluorescens revealed that the cell membranes appeared rougher, wrinkled, and deformed compared to untreated cells. nih.gov

A direct consequence of the compromised membrane integrity is the uncontrolled efflux of intracellular ions, particularly potassium (K+). The damage to the cytoplasmic membrane caused by this compound has been directly corroborated by the measured release of intracellular potassium from bacterial cells. nih.gov This leakage of essential ions disrupts the electrochemical gradients crucial for cellular homeostasis and various cellular functions, contributing significantly to the bactericidal effect.

Interference with Microbial Metabolic Processes

Beyond the physical disruption of the cell membrane, this compound can also penetrate the cell and interfere with vital intracellular functions.

Once inside the cell, this compound can inhibit the activity of essential enzymes and cause the denaturation of cellular proteins. patsnap.com The interaction of the compound with proteins can disrupt their tertiary structure, leading to a loss of biological function. patsnap.comnih.gov This inactivation of critical enzymes disrupts the cell's metabolic machinery.

By denaturing proteins and inhibiting enzymes, this compound effectively disrupts essential metabolic processes necessary for microbial survival. patsnap.com Research has indicated that the compound can deteriorate the intracellular metabolic capacity of cells. nih.gov The disruption extends to key metabolic pathways, including those involved in energy production and biosynthesis, further contributing to the compound's antimicrobial efficacy. researchgate.net

Differential Susceptibility Across Microbial Taxa

The effectiveness of this compound varies among different types of microorganisms, a phenomenon known as differential susceptibility. This variation is influenced by factors such as the composition of the microbial cell wall and the presence of resistance mechanisms.

Generally, Gram-positive bacteria are more susceptible to this compound than Gram-negative bacteria. wikipedia.org The complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, can act as an additional barrier, limiting the compound's access to the inner cytoplasmic membrane. In contrast, bacterial spores are considered to be resistant. wikipedia.org The compound is also active against some fungi and viruses. wikipedia.orgnih.gov

Mechanisms that contribute to decreased susceptibility in some bacteria include changes in membrane composition, the downregulation of porins, and the overexpression of efflux pumps, which actively transport the biocide out of the cell. nih.gov

Table 1: Differential Susceptibility of Various Microorganisms to Benzalkonium Chloride (a class including this compound)

| Microbial Taxon | General Susceptibility | Notes | Citations |

|---|---|---|---|

| Gram-Positive Bacteria | Generally more susceptible | Lacks the protective outer membrane of Gram-negative bacteria. Includes pathogens like Staphylococcus aureus and Listeria monocytogenes. | wikipedia.orgnih.gov |

| Gram-Negative Bacteria | Generally less susceptible | The outer membrane provides an additional barrier. Includes pathogens like Pseudomonas aeruginosa and Escherichia coli. | wikipedia.orgnih.gov |

| Bacterial Spores | Resistant | The thick, impermeable spore coat provides significant protection. | wikipedia.org |

| Fungi | Susceptible | Effective against various fungi. | wikipedia.orgnih.gov |

| Viruses | Susceptible | Particularly effective against enveloped viruses. | wikipedia.orgnih.gov |

| Aeromonas hydrophila | Can exhibit low susceptibility | An environmental isolate demonstrated a minimum inhibitory concentration (MIC) of 38 μg/mL. | frontiersin.org |

Bactericidal and Bacteriostatic Concentration-Dependent Effects

The antimicrobial activity of this compound is highly dependent on its concentration, exhibiting both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects peerj.comnih.govnbinno.com. At lower concentrations, it may only inhibit the growth of microorganisms, acting as a bacteriostatic agent. As the concentration increases, its disruptive effects on the cell membrane become more pronounced, leading to cell lysis and a bactericidal outcome nih.govepa.gov.

The distinction between these effects is often quantified using the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial population chemmate.co.nznih.gov. The ratio of MBC to MIC is a key indicator of whether an agent is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 typically signifies a bactericidal effect, whereas a ratio > 4 suggests a bacteriostatic effect chemmate.co.nznih.gov. For instance, one study determined the mean MIC of benzalkonium chloride for Pseudomonas aeruginosa to be 0.14 g/ml and for Staphylococcus aureus to be 0.2 g/ml researchgate.net.

| Microorganism | Mean MIC (mg/L) | Mean MBC (mg/L) |

|---|---|---|

| Listeria monocytogenes | 30 | 35 |

| Bacillus cereus | 140 | 160 |

Activity Against Gram-Positive Versus Gram-Negative Bacteria

This compound generally demonstrates greater efficacy against Gram-positive bacteria than Gram-negative bacteria peerj.com. This difference in susceptibility is primarily attributed to the structural variations in their cell envelopes.

Gram-positive bacteria possess a thick, exposed peptidoglycan layer which readily absorbs the cationic this compound, allowing for efficient disruption of the underlying cell membrane. In contrast, Gram-negative bacteria have a more complex cell envelope that includes an outer membrane. This outer membrane acts as an additional barrier, controlling the passage of foreign substances and making it more difficult for this compound to reach the inner cytoplasmic membrane. Consequently, higher concentrations of the compound are often required to achieve the same antimicrobial effect against Gram-negative bacteria.

| Bacterial Type | General Susceptibility to this compound | Key Cell Wall Feature |

|---|---|---|

| Gram-Positive | More Susceptible | Thick, exposed peptidoglycan layer |

| Gram-Negative | Less Susceptible | Outer membrane providing an additional barrier |

Efficacy Against Viruses, Fungi, Algae, and Protozoa

This compound exhibits a broad spectrum of activity against various microorganisms beyond bacteria, including certain viruses, fungi, algae, and protozoa.

Viruses: Its antiviral activity is most pronounced against enveloped viruses. The compound disrupts the lipid envelope, rendering the virus inactive epa.gov. Its efficacy against non-enveloped viruses is more variable and often requires higher concentrations. For example, a 0.1% concentration of benzalkonium chloride was found to be virucidal for several types of adenovirus in vitro, while lower concentrations (≤0.01%) were not consistently effective.

Fungi: this compound is effective against many fungal species, particularly yeasts like Candida albicans. Studies have shown that it can rapidly disinfect Candida species. However, its efficacy against molds, such as Aspergillus ochraceus, can be lower, with some conidia able to survive treatment.

Algae: The compound is a potent algicide used in water treatment and to control algal growth on surfaces. It is effective against various types of algae, including green and black spot algae. Research has demonstrated its toxicity to algae, with one study reporting a 50% effective concentration (EC50) for growth inhibition of the alga Pseudokirchneriella subcapitata at 0.255 mg/L after 72 hours of exposure peerj.comresearchgate.net.

Protozoa: this compound has shown efficacy against free-living protozoa. For instance, concentrations of 50 mg/liter have demonstrated a strong biocidal effect against Acanthamoeba polyphaga and Tetrahymena species after a 15-minute contact time.

Resistance of Bacterial Spores to this compound

A significant limitation of this compound's antimicrobial spectrum is its ineffectiveness against bacterial spores peerj.com. Bacterial spores, such as those produced by Bacillus and Clostridium species, are dormant, highly resistant structures with a multi-layered coat that protects them from chemical and environmental stresses. This protective barrier prevents this compound from reaching and disrupting the core cellular components, rendering the spores resistant to its action.

Biofilm Formation and Disruption Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from antimicrobial agents. This compound's interaction with biofilms is complex.

At effective concentrations, this compound can inhibit the formation of and disrupt existing biofilms. Its primary mechanism involves disrupting the integrity of the bacterial cell membranes within the biofilm, leading to cell death nih.govepa.gov. By killing the bacteria, it can halt the development and maintenance of the biofilm structure.

However, a paradoxical effect has been observed at sub-lethal or sub-MIC concentrations. Exposure to low levels of this compound can, in some cases, stimulate biofilm formation nih.govresearchgate.net. This may be a protective response by the bacteria, where the stress induced by the chemical triggers an increase in the production of the EPS matrix, enhancing the biofilm's protective qualities. Studies have shown that for bacteria like Pseudomonas aeruginosa, Staphylococcus aureus, Acinetobacter, and Enterobacter, the capability to form biofilms increased as the concentration of benzalkonium chloride was reduced below the MIC researchgate.net. This underscores the importance of using appropriate concentrations of this biocide to prevent the unintended consequence of enhanced biofilm development.

| Concentration of this compound | Effect on Biofilm | Mechanism |

|---|---|---|

| Effective (at or above MIC) | Inhibition and Disruption | Disruption of bacterial cell membranes, leading to cell death. |

| Sub-lethal (below MIC) | Stimulation of Formation | Induces a stress response in bacteria, leading to increased production of the protective EPS matrix. |

Investigations into Antimicrobial Resistance Development

Mechanisms of Bacterial Adaptation to Benzododecinium (B84619) Chloride Exposure

Bacteria have demonstrated the ability to adapt to the presence of benzododecinium chloride through various physiological and structural modifications. These adaptations primarily involve preventing the compound from reaching its target sites or altering the targets themselves. Key mechanisms include the active removal of the biocide from the cell and changes to the cell envelope that limit its uptake.

A primary mechanism for bacterial adaptation to this compound is the overexpression of efflux pumps. nih.govbohrium.com These are transport proteins embedded in the bacterial cell membrane that actively expel a wide range of toxic substances, including disinfectants and antibiotics, from the cell. bohrium.com This process reduces the intracellular concentration of the antimicrobial agent, allowing the bacterium to survive at higher external concentrations. researchgate.net

Several studies have demonstrated a direct link between exposure to this compound and the increased activity of efflux pumps. For instance, in Pseudomonas aeruginosa, adaptation to this compound has been shown to involve the upregulation of the MexCD-OprJ multidrug efflux pump. nih.gov Similarly, the presence of efflux pump genes, such as the qac gene family, has been associated with reduced susceptibility to quaternary ammonium (B1175870) compounds in various bacteria, including Staphylococcus aureus. brieflands.comekb.eg The activity of these pumps is a key factor in the development of cross-resistance, where adaptation to the disinfectant confers resistance to antibiotics that are also substrates of the same pump. nih.gov

This compound's primary mode of action is the disruption of microbial cell membranes. patsnap.com Consequently, bacteria can adapt by altering the composition and properties of their cell envelope to reduce the biocide's effectiveness. biorxiv.org this compound, a cationic surfactant, interacts with the negatively charged components of the bacterial membrane, leading to increased permeability and leakage of cellular contents. patsnap.comnih.gov

Adaptive responses involve modifications that decrease the membrane's permeability to the disinfectant. Studies on Pseudomonas aeruginosa have shown that resistant strains have higher contents of phospholipids (B1166683) and fatty and neutral lipids in their cell walls, which is believed to reduce the permeation of the cell wall by this compound. nih.gov In Listeria monocytogenes, adaptation can lead to structural modifications on the cell surface, potentially involving changes in the thickness and cross-linking of peptidoglycan. nih.gov These alterations can change the cell surface charge and hydrophobicity, hindering the initial interaction with the cationic disinfectant molecule. science.gov Research on Escherichia coli indicates that this compound induces permeabilization of both the outer and inner membranes in a two-step process. rsc.orgresearchgate.net Adaptation may involve changes that stabilize these membranes, reducing the disruptive action of the compound.

Correlational Studies Between Disinfectant and Antibiotic Resistance

A significant body of research has established a correlation between reduced susceptibility to this compound and resistance to various antibiotics. brieflands.comquora.com This phenomenon, often termed cross-resistance or co-resistance, is a major public health concern as the use of disinfectants could inadvertently select for antibiotic-resistant bacterial populations. nih.govresearchgate.netbohrium.com

Exposure of bacterial communities to this compound has been shown to select for bacteria with increased resistance to clinically relevant antibiotics. nih.gov For example, studies have found that bacteria adapted to survive in the presence of this compound also exhibit increased resistance to antibiotics such as ciprofloxacin (B1669076), tetracycline, ampicillin, and sulfamethoxazole. nih.govscience20.commdpi.com This link is frequently attributed to shared resistance mechanisms, most notably the overexpression of multidrug efflux pumps that can expel both the disinfectant and a range of antibiotics. nih.govmdpi.comnih.gov In Pseudomonas aeruginosa, adaptation to this compound led to resistance to ciprofloxacin through both an efficient efflux mechanism and a specific DNA mutation. science20.com

The table below summarizes findings from various studies on the cross-resistance observed in different bacterial species following exposure to this compound.

| Bacterial Species | Antibiotics with Observed Cross-Resistance | Putative Mechanism |

| Pseudomonas aeruginosa | Ciprofloxacin, Polymyxin B, Tetracycline, Penicillin G | Efflux pumps (e.g., MexCD-OprJ), mutations in resistance genes (e.g., pmrB) |

| Listeria monocytogenes | Cephalosporin, Ciprofloxacin, Gentamicin, Kanamycin | Efflux pumps |

| Escherichia coli | Tetracycline, Kanamycin, Ampicillin | Efflux pumps, altered porins |

| Staphylococcus aureus | Tetracycline, Kanamycin | Efflux pumps (e.g., qacA/B) |

| Acinetobacter baumannii | Ciprofloxacin, Tetracycline, Kanamycin | Not specified |

Inducible Resistance Phenomena and Genetic Basis

Bacterial resistance to this compound can be an inducible phenomenon, meaning that exposure to sublethal concentrations of the compound can trigger the expression of specific genes that confer protection. nih.gov This response allows bacteria to adapt transiently to the presence of the disinfectant.

The genetic basis for this inducible resistance often involves mobile genetic elements, such as plasmids and transposons, which can carry resistance genes. nih.gov A well-studied example is the bcrABC resistance cassette found on a plasmid in Listeria monocytogenes. The transcription of these genes was shown to increase significantly following exposure to sublethal concentrations of this compound. nih.gov Similarly, the qac genes (quaternary ammonium compound resistance genes), such as qacA/B, qacG, qacH, and qacJ, are frequently found on plasmids and are associated with efflux pump-mediated resistance to this compound in species like Staphylococcus aureus. brieflands.comekb.eg The presence of these genes on mobile elements is particularly concerning as it facilitates their spread between different bacteria through horizontal gene transfer.

Integrative and conjugative elements that encode for a this compound efflux pump along with antibiotic resistance genes have also been identified, providing a direct genetic link for the co-selection of disinfectant and antibiotic resistance. nih.gov

Stability and Transience of Increased Minimum Inhibitory Concentrations (MICs)

When bacteria adapt to this compound, they exhibit an increased Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth. The stability of this increased MIC can vary. In some cases, the resistance is stable and heritable, often due to permanent genetic mutations. science.gov However, in other instances, the increased tolerance is transient and may be lost when the bacteria are no longer exposed to the disinfectant. science.gov

Studies have shown that while exposure to this compound can lead to significant, even 100-fold, increases in MICs for some bacteria, this elevated resistance can be unstable. science.gov For example, selection for antibiotic resistance following exposure to the disinfectant has been noted as potentially transient. marquette.edu This suggests that some adaptive responses are physiological and reversible, rather than the result of permanent genetic changes. The stability of the resistance phenotype is a critical factor in assessing the long-term risk associated with the use of this biocide. In vitro studies using stepwise exposure protocols have consistently resulted in elevated MICs, but the clinical relevance and persistence of this resistance in real-world settings are still under investigation. nih.govnih.gov

Impact on Microbial Community Diversity and Clinical Significance

This alteration of the microbial landscape has important clinical and environmental implications. The reduction in diversity can disrupt the ecological balance of a microbial community, potentially impairing its function in environments like wastewater treatment plants. nih.gov From a clinical perspective, the enrichment of disinfectant-resistant species, which may also be opportunistic pathogens and carry antibiotic resistance genes, poses a significant risk. nih.govresearchgate.net While many studies demonstrate a clear link between this compound exposure and the emergence of resistance in laboratory settings, the direct clinical significance and the extent to which this translates to treatment failures in practice remain areas of active investigation and concern. nih.govnih.gov

Environmental Fate and Ecotoxicological Studies

Adsorption and Sorption Dynamics in Environmental Matrices

The environmental mobility and bioavailability of benzododecinium (B84619) chloride are significantly influenced by its strong tendency to adsorb to various surfaces. As a cationic molecule, its interactions are largely governed by electrostatic attraction to negatively charged materials prevalent in wastewater and soil.

In wastewater treatment plants (WWTPs), the primary removal mechanism for benzododecinium chloride is through sorption to activated sludge. researchgate.net The compound exhibits a strong affinity for both organic and inorganic particles within the sludge due to its cationic nature. researchgate.net This interaction is driven by the electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup of the molecule and the negatively charged surfaces of microbial cell walls and organic matter present in the wastewater. researchgate.net This high sorption potential makes the compound less bioavailable for microbial degradation in the aqueous phase. nih.gov Studies have shown that natural organic matter can somewhat reduce the biocide's toxicity, likely by binding the molecule and reducing its effective concentration. researchgate.net

When introduced to terrestrial environments, such as agricultural soils amended with biosolids, this compound is subject to strong adsorption, which significantly limits its mobility and potential for leaching into groundwater. researchgate.netnih.gov Research on agricultural soils indicates that less than 1% of the available this compound leached through a sandy loam soil column, highlighting its low mobility. nih.gov

The extent of adsorption is strongly correlated with the soil's composition, particularly its clay and organic matter content. researchgate.netnih.gov Soils with a higher percentage of clay exhibit greater adsorption capacity. nih.gov This is attributed to the structure of clay minerals, which are typically layer silicates like illite (B577164) and smectite. nih.gov These silicates possess a permanent negative charge on their surfaces due to the isomorphic substitution of ions within their crystal lattice. nih.gov This negative charge attracts the cationic benzododecinium ion, leading to its strong binding primarily through an ion exchange mechanism. researchgate.net Adsorption isotherm data for this compound in agricultural soils have been shown to fit the Langmuir model well, suggesting a monolayer adsorption process onto a finite number of sites. researchgate.netnih.gov

| Soil Characteristic | Influence on this compound Adsorption | Reference |

| Clay Content | Higher clay content leads to increased adsorption. | nih.gov |

| Organic Matter | Positively charged molecule is easily adsorbed to negatively charged soil organic matter. | researchgate.net |

| Alkyl Chain Length | Longer alkyl chains (e.g., in benzyldimethyltetradecylammonium (B97909) chloride) result in stronger adsorption compared to the dodecyl chain of this compound. | nih.gov |

| Mobility/Leaching | Strong adsorption results in very low leaching potential in soil. | researchgate.netnih.gov |

Biodegradation Pathways and Kinetics

Despite its biocidal properties and strong sorption, this compound is amenable to biodegradation by certain microorganisms, which represents a key pathway for its ultimate removal from the environment.

Several bacterial strains have been identified that can degrade this compound, with the genus Pseudomonas being particularly notable for its resistance and degradative capabilities. researchgate.netatamanchemicals.com Strains such as Pseudomonas sp. BIOMIG1 and other isolates from activated sludge have demonstrated the ability to utilize this compound as a sole carbon source. researchgate.netnih.gov The presence of these bacteria in environments like WWTPs is crucial for the natural attenuation of this disinfectant. nih.gov Research has shown that microbial communities exposed to benzalkonium chlorides can become enriched with Pseudomonas species, which can efficiently degrade the compounds, often within hours in laboratory settings. atamanchemicals.comnih.gov

The aerobic biodegradation of this compound proceeds through a series of steps involving the cleavage of bonds around the quaternary nitrogen atom. atamanchemicals.comwikipedia.org The initial and rate-limiting step is often the fission of the C-alkyl to N bond, a dealkylation reaction catalyzed by enzymes like amine oxidase. nih.gov This initial cleavage is critical as it results in a product that is significantly less toxic than the parent compound. nih.gov

Leaching Potential in Terrestrial Environments

This compound, a type of benzalkonium chloride (BAC), demonstrates a low potential for leaching in terrestrial environments due to its strong tendency to adsorb to soil particles. As a cationic surfactant, its positively charged nitrogen atom readily binds to negatively charged components in the soil, such as clay minerals and organic matter. researchgate.netresearchgate.net This strong sorption significantly limits its mobility and bioavailability.

Studies involving soil column tests have quantified this low leaching capability. In one such experiment using a sandy loam soil column with a depth of 9 cm, less than 1% of the available this compound (specifically referred to as benzyl (B1604629) dimethyl dodecyl ammonium chloride, BDDA) was found to have leached through. researchgate.netnih.gov The adsorption characteristics fit well with the Langmuir model, indicating a monolayer adsorption process. nih.gov The extent of this adsorption is influenced by soil composition; soils with a higher percentage of clay exhibit a greater capacity for adsorbing the compound. researchgate.netnih.gov Furthermore, the length of the alkyl chain on the molecule plays a role, with longer chains (like in benzyl dimethyl tetradecyl ammonium chloride, BDTA) showing stronger adsorption to soil compared to the dodecyl (C12) chain of this compound. researchgate.netnih.gov Consequently, at environmentally relevant concentrations, the likelihood of this compound becoming bioavailable through leaching is considered very low. researchgate.netnih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Adsorption Model Fit | Langmuir model provided a better fit than the Freundlich model. | nih.gov |

| Effect of Soil Type | Soil with the highest percentage of clay adsorbed the most BAC. | researchgate.netnih.gov |

| Effect of Alkyl Chain Length | Longer alkyl chains (e.g., C14) adsorb more strongly to soil than shorter chains (e.g., C12). | nih.gov |

| Leaching Percentage | Less than 1% of available this compound leached through a 9 cm sandy loam soil column. | researchgate.netnih.gov |

Plant Uptake and Accumulation in Agricultural Systems

Despite its low leaching potential, this compound can be taken up by plants, particularly in systems where it may be more bioavailable, such as hydroponics or soils receiving contaminated wastewater. nih.govresearchgate.net Research has confirmed its potential to harm vascular plants. nih.gov

In hydroponic studies using lettuce (Lactuca sativa) and garden cress (Lepidium sativum), this compound was detected in both the roots and shoots of the plants, confirming its uptake and translocation. nih.gov While germination was not affected by concentrations up to 100 mg L⁻¹, the emergent seedlings showed significant sensitivity. nih.gov Lettuce seedlings were sensitive at 1 mg L⁻¹ and garden cress at 5 mg L⁻¹. nih.gov Exposure to a concentration as low as 0.25 mg L⁻¹ for 12 days resulted in substantial growth inhibition, with a 68% reduction in dry weight for lettuce and a 75% reduction for garden cress. nih.gov Visible signs of toxicity, including necrosis, chlorosis, and wilting, were also observed. nih.govresearchgate.net Furthermore, the uptake of this compound may interfere with nutrient absorption, as evidenced by nitrogen and magnesium concentrations in treated lettuce being 50% lower than in control groups. nih.gov

| Plant Species | Endpoint | Concentration | Observation | Reference |

|---|---|---|---|---|

| Lettuce (Lactuca sativa) | Seedling Sensitivity | 1 mg L⁻¹ | Sensitive | nih.gov |

| Garden Cress (Lepidium sativum) | Seedling Sensitivity | 5 mg L⁻¹ | Sensitive | nih.gov |

| Lettuce (Lactuca sativa) | Dry Weight Reduction (12-day exposure) | 0.25 mg L⁻¹ | 68% reduction | nih.gov |

| Garden Cress (Lepidium sativum) | Dry Weight Reduction (12-day exposure) | 0.25 mg L⁻¹ | 75% reduction | nih.gov |

| Lettuce & Garden Cress | Uptake & Translocation | Not specified | Compound detected in roots and shoots. | nih.gov |

| Lettuce (Lactuca sativa) | Nutrient Levels | Not specified | Nitrogen and Magnesium concentrations 50% lower than control. | nih.gov |

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) have been investigated as effective methods for degrading this compound in aqueous environments. nih.govresearchgate.net These processes utilize highly reactive radical species to break down the complex structure of the molecule.

One effective AOP is the combination of UV irradiation and chlorine (UV/chlorine). nih.govresearchgate.net This method shows a synergistic effect, with degradation rates significantly higher than either UV light or chlorine treatment alone. nih.gov The degradation involves a dual mechanism: direct UV photolysis, which accounts for approximately 48.4% of the breakdown, and oxidation by radical species (like hydroxyl and chlorine radicals), which accounts for the remaining 51.6%. nih.govresearchgate.net The efficiency of the UV/chlorine process is dependent on factors such as pH and chlorine dosage. nih.gov For instance, increasing the chlorine dosage from 0 to 150 mg/L increased the pseudo-first-order rate constant from 0.046 min⁻¹ to 0.123 min⁻¹. nih.gov

Other AOPs studied include the O₃/UV system and the Fenton process (H₂O₂/Fe²⁺). researchgate.netnih.gov In the O₃/UV process, a 91% degradation efficiency was achieved within 20 minutes under optimized conditions. researchgate.net The Fenton process was also shown to be effective, with an optimal molar ratio of H₂O₂ to Fe²⁺ of 10:1, achieving a 32% removal of Chemical Oxygen Demand (COD). nih.gov

Degradation Pathways and Transformation Product Identification

The degradation of this compound via AOPs proceeds through specific pathways involving the cleavage of chemical bonds and the formation of various intermediate products. nih.govnih.gov Using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers have identified key transformation products. nih.govnih.gov

In the UV/chlorine process, the primary degradation mechanisms include the cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain. nih.govresearchgate.net This leads to the formation of several main intermediates. nih.gov Similarly, in the Fenton process, degradation is initiated on both the hydrophobic alkyl chain and the hydrophilic benzyl and ammonium parts of the molecule. nih.gov This results in the formation of at least ten different transformation products, including benzyl dimethyl amine and dodecane. nih.gov

During the UV/chlorine process, chlorinated byproducts can also be formed. These include trichloromethane (TCM), chloral (B1216628) hydrate (B1144303) (CH), trichloropropanone (TCP), and dichloroacetonitrile (B150184) (DCAN). researchgate.net The concentration of these byproducts tends to increase initially and then decrease with extended treatment time. researchgate.net

Ecotoxicity Assessment of Treated Effluents

Using a luminescent bacterial assay, the effluent from the UV/chlorine treatment was shown to be almost completely detoxified after 120 minutes. researchgate.net The Fenton process also significantly reduces the toxicity of the compound. nih.gov The toxicity of the solution before and after treatment was monitored using a microbial fuel cell (MFC) system. The electricity generation of the MFC improved by 337% after the this compound was treated, indicating that the degradation intermediates were much less toxic to the microorganisms than the parent compound. nih.gov

Ecotoxicity to Aquatic and Terrestrial Organisms

This compound is recognized for its high toxicity to a wide range of organisms, a direct consequence of its biocidal properties. nih.govresearchgate.net Its primary mode of action involves the disruption of cell membrane integrity. nih.gov

In aquatic environments, it is particularly detrimental. researchgate.net It is classified as highly toxic to aquatic animals, with lethal concentrations (LC₅₀) observed at 280 µg/L for fish and as low as 5.9 µg/L for invertebrates. researchgate.net A long-term study established a No Observable Effect Concentration (NOEC) of 32.2 µg/L for freshwater fish. researchgate.net

For terrestrial organisms, studies on soil bacteria have demonstrated its inhibitory effects. In experiments with Nitrosomonas communis, a key nitrifying bacterium, the EC₅₀ value for this compound was calculated to be 221 mg kg⁻¹ of soil, indicating its potential to disrupt important soil microbial processes like nitrification. nih.gov

| Organism Group | Species | Endpoint | Concentration | Reference |

|---|---|---|---|---|

| Fish | Freshwater fish | LC₅₀ | 280 µg/L | researchgate.net |

| Fish | Freshwater fish | NOEC (28-day) | 32.2 µg/L | researchgate.net |

| Invertebrates | Aquatic invertebrates | LC₅₀ | 5.9 µg/L | researchgate.net |

| Bacteria | Nitrosomonas communis (soil) | EC₅₀ | 221 mg kg⁻¹ | nih.gov |

Impact on Algal Growth and Photosynthesis

This compound is highly toxic to algae and cyanobacteria, which are primary producers in aquatic ecosystems. nih.govnih.gov Exposure leads to concentration-dependent growth inhibition. nih.govresearchgate.net For the green alga Pseudokirchneriella subcapitata, the 72-hour EC₅₀ value (the concentration causing a 50% effect) for growth inhibition was determined to be 0.255 mg/L. nih.govresearchgate.net

The toxic effects extend to the fundamental process of photosynthesis. nih.govnih.gov Studies on the cyanobacterium Microcystis aeruginosa found that exposure to this compound (C12 homolog) significantly inhibited cell density, with a 96-hour EC₅₀ of 3.61 mg/L. nih.govmmbio.cn At this concentration, photosynthetic activity was depressed, evidenced by a 36% decline in the maximum quantum yield of photochemistry (Fv/Fm). nih.govmmbio.cn Similar effects were observed with the C14 homolog, where photosynthetic activities were significantly suppressed at a concentration of 0.4 mg/L. nih.govresearchgate.net This inhibition of photosynthesis is a key mechanism of its toxicity towards these microorganisms. nih.govnih.gov

| Species | Endpoint | Duration | EC₅₀ Value | Reference |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata | Growth Inhibition | 72 hours | 0.255 mg/L | nih.govresearchgate.net |

| Microcystis aeruginosa (C12) | Cell Density Inhibition | 96 hours | 3.61 mg/L | nih.govmmbio.cn |

| Microcystis aeruginosa (C14) | Photosynthetic Activity Suppression | Not specified | Effective at 0.4 mg/L | nih.govresearchgate.net |

Toxicity to Terrestrial and Aquatic Plants (e.g., Brassica napus, Lemna minor)

This compound, a member of the quaternary ammonium compounds, has been studied for its toxic effects on various plant species. Research on the terrestrial plant Brassica napus (rapeseed) indicates that while it is affected by this chemical, its toxicity can be lower than that of other compounds under certain conditions. One study characterized the toxicity of benzyldimethyldodecylammonium chloride (BDDA), a form of benzalkonium chloride, towards Brassica napus and found its toxicity to be one to two orders of magnitude lower than that of the antimycotics fluconazole (B54011) and climbazole.

Table 1: Toxicity of this compound to Terrestrial and Aquatic Plants

| Species | Endpoint | Result | Reference |

|---|---|---|---|

| Brassica napus | Comparative Toxicity | Lower toxicity than fluconazole and climbazole | |

| Lemna minor | Toxicity | Very toxic |

Effects on Aquatic Invertebrates (e.g.,Daphnia magna)

Studies on the effects of this compound on the aquatic invertebrate Daphnia magna (water flea) have demonstrated its high toxicity. The 48-hour median effective concentration (EC50), which is the concentration at which 50% of the daphnids show an adverse effect (typically immobilization), has been determined to be approximately 0.032 mg/L. This low value indicates that even small amounts of this compound in aquatic environments can be harmful to these crustaceans, which are a critical component of freshwater ecosystems.

**Table 2: Ecotoxicological Effects of this compound on *Daphnia magna***

| Parameter | Value | Exposure Time |

|---|---|---|

| EC50 | ≈ 0.032 mg/L | 48 hours |

Effects on Fish (e.g.,Danio rerio)

The toxicity of this compound has also been evaluated in fish, with the zebrafish (Danio rerio) being a common model organism. Research has established a 96-hour median lethal concentration (LC50), the concentration that is fatal to 50% of the test organisms, of 0.431 mg/L for Danio rerio. This indicates a moderate level of acute toxicity to this fish species.

**Table 3: Ecotoxicological Effects of this compound on *Danio rerio***

| Parameter | Value | Exposure Time |

|---|---|---|

| LC50 | 0.431 mg/L | 96 hours |

Toxicological Research and Cellular Responses

In Vitro Cytotoxicity and Apoptosis Mechanisms

The cytotoxic effects of benzododecinium (B84619) chloride are markedly dependent on both the concentration and the duration of exposure. In vitro studies across various cell lines consistently demonstrate that increasing the concentration or exposure time leads to a significant reduction in cellular viability.

In human lung epithelial cells, higher concentrations of BAC (>10 μg/mL) caused a dramatic decrease in cell viability after just 30 minutes of incubation nih.gov. A 24-hour treatment resulted in over 80% cell death at concentrations greater than 4 μg/mL nih.gov. The half-maximal inhibitory concentrations (IC50) were determined to be 7.1 μg/mL after 30 minutes and 1.5 μg/mL after 24 hours, highlighting the increased potency with longer exposure nih.gov. Similarly, studies on human respiratory epithelial cells showed that exposure for 2 hours to concentrations up to 0.01% resulted in the death of nearly all cells researchgate.netnih.gov.

Research on human alveolar epithelial cells (A549) revealed significant cytotoxicity after a 24-hour incubation with BAC at concentrations between 1-10 μg/mL, with an IC50 value of 5.04 μg/mL nih.gov. This effect is attributed to the compound's membrane-destabilizing properties, which lead to the disruption of the cell membrane and subsequent cell lysis researchgate.net. The cytotoxicity of BAC has been shown to increase with the length of its alkyl chain up to 14 carbons, with benzododecinium chloride (C12) being a potent component acs.orgnih.gov.

This compound triggers cell death through two primary pathways: apoptosis (programmed cell death) and necrosis (cell injury leading to lysis), with the dominant pathway being concentration-dependent arvojournals.orgarvojournals.orgresearchgate.net.

At higher concentrations, the compound tends to induce rapid necrosis. This is characterized by the swift disruption of cell membranes, leading to cell lysis nih.govarvojournals.orgarvojournals.orgresearchgate.net. For instance, exposure of conjunctival cells to BAC concentrations of 0.05% and 0.1% resulted in immediate cell lysis arvojournals.orgarvojournals.org.

Conversely, at lower, sub-lethal concentrations, this compound predominantly induces apoptosis nih.govarvojournals.orgarvojournals.orgnih.gov. Studies on human conjunctival cells showed that a 0.01% BAC concentration led to delayed cell death within 24 hours, exhibiting characteristics of apoptosis such as chromatin condensation and DNA fragmentation arvojournals.orgarvojournals.org. Similarly, in human lung epithelial cells, a 24-hour incubation with BAC (4–40 μg/mL) resulted mainly in apoptosis rather than necrosis nih.govresearchgate.netnih.govresearchgate.net. This suggests that at lower doses, the cell initiates a controlled, programmed death sequence in response to the chemical stress. The apoptotic response involves the activation of key proteins such as caspase-3 and Poly (ADP-ribose) polymerase (PARP) nih.govnih.govresearchgate.net.

The cytotoxic mechanisms of this compound involve the modulation of specific cellular signaling pathways.

Caspase-Dependent Apoptosis: Evidence strongly points to the involvement of caspase-dependent pathways in BAC-induced apoptosis. Exposure to BAC leads to mitochondrial depolarization and an increased expression of pro-apoptotic proteins, including caspase-3, PARP, Bax, p53, and p21, alongside a decrease in the anti-apoptotic protein Bcl-2 nih.govresearchgate.netnih.govresearchgate.net. The activation of the caspase-9 and caspase-3 axis is a key event in this process nih.gov. Endoplasmic reticulum (ER) stress has also been identified as a contributor, with elevated levels of proteins like IRE1α, BiP, and CHOP, which can trigger apoptosis nih.govnih.govresearchgate.net.

Wnt Pathway: The Wnt signaling pathway is also implicated in the cytotoxicity of this compound. Studies have shown that BAC can activate the canonical Wnt pathway in corneal epithelial cells nih.gov. This activation was observed through the down-regulation of phosphorylated β-catenin, a key downstream effector nih.gov. Interestingly, inhibiting the Wnt pathway was found to ameliorate the cytotoxic effects of BAC, suggesting that its toxicity is at least partially mediated through this pathway nih.gov. However, in a mouse model of limbal stem cell deficiency induced by high concentrations of BAC, β-catenin was found to be negative in the basal layer of the limbal epithelium, indicating a disruption of this pathway under conditions of severe toxicity arvojournals.orgnih.govsemanticscholar.org.

Connexin 43 (Cx43): Research has revealed a role for Connexin 43 (Cx43), a gap junction protein, in the cellular response to BAC. In a mouse model, BAC treatment led to the positive expression of Cx43 on the corneal surface arvojournals.org. In rabbit corneal endothelium, BAC exposure disrupted the normal distribution of Cx43, reduced its expression, and increased its phosphorylation status plos.orgnih.govnih.gov. These changes were associated with a decrease in gap junction intercellular communication (GJIC), which is vital for maintaining corneal homeostasis nih.gov. The decline in GJIC activity is linked to a reduced interaction between Cx43 and the tight junction protein ZO-1 nih.govnih.gov.

The limbus of the cornea harbors a population of stem cells (LSCs) crucial for replenishing and repairing the corneal epithelium. This compound has been shown to exert significant toxicity on these cells, thereby compromising the regenerative capacity of the cornea.

In vitro studies on human LSCs demonstrated that BAC can inhibit their proliferation and migration and stimulate the expression of genes related to apoptosis even at a low concentration of 0.0002% nih.govresearchgate.net. This exposure also leads to a loss of the LSCs' clonogenic potential, which is their ability to form colonies and self-renew nih.govresearchgate.netnih.gov.

Furthermore, topical application of high concentrations of BAC has been used to create animal models of Limbal Stem Cell Deficiency (LSCD) arvojournals.orgnih.govcore.ac.uk. In these models, BAC treatment leads to the hallmark signs of LSCD, including the loss of putative limbal stem cell markers like p63 and ABCG2 in the limbal basal epithelium arvojournals.orgarvojournals.org. TUNEL assays in these models confirmed extensive apoptosis throughout the cornea and the limbal zone, directly implicating BAC in the destruction of this vital stem cell population arvojournals.org.

Ocular Toxicity Studies and Mechanisms of Damage

This compound is well-documented for its damaging effects on the ocular surface, specifically the corneal and conjunctival epithelia scienceopen.comresearchgate.net. Its action as a surfactant, or detergent, is a primary mechanism of this damage researchgate.net.

This surfactant property disrupts the tear film, leading to instability researchgate.net. On a cellular level, it causes the lysis of cell membranes, which breaks down the cell-to-cell junctions within the corneal epithelium mdpi.com. This breakdown of the epithelial barrier increases the cornea's permeability researchgate.netplos.org.

Studies have demonstrated a range of detrimental effects on both corneal and conjunctival cells, including:

Induction of apoptosis and necrosis researchgate.netarvojournals.org.

Loss of conjunctival goblet cells , which are essential for producing the mucin layer of the tear film nih.govmdpi.com.

Delayed corneal epithelial wound healing mdpi.comarvojournals.orgarvojournals.org.

Epithelial desquamation (shedding), erosions, and stromal defects plos.org.

Even at low concentrations, BAC can cause damage to ocular tissues nih.gov. In vivo confocal microscopy has revealed significant epithelial and stromal defects in BAC-treated corneas, including partial desquamation, irregular cell shapes, and swollen cells plos.org. These findings underscore the potent and multifaceted toxicity of this compound to the delicate structures of the ocular surface.

Table of Mentioned Compounds

Effects on Tear Film Stability and Ionic Resistance of Cornea

This compound, a component of benzalkonium chloride (BAC), has been documented to adversely affect the ocular surface by disrupting the stability of the precorneal tear film and compromising the cornea's epithelial barrier function. nih.gov Its action as a cationic surfactant allows it to interact with and alter the tear film's lipid layer, which is crucial for preventing tear evaporation. aivojournal.comnih.gov This detergent-like effect leads to a destabilization of the tear film, evidenced by a decreased tear breakup time in patients. aivojournal.comnih.gov The amphiphilic nature of the molecule is thought to enable its interaction primarily at the aqueous-lipid interface of the tear film. aivojournal.com

Role of Oxidative Stress and Reactive Oxygen Species Production

Research has identified the induction of oxidative stress as a key mechanism in the cellular toxicity of this compound (as BAC). Exposure of ocular surface cells to this preservative is known to trigger the production of intracellular reactive oxygen species (ROS). researchgate.netnih.gov Oxidative stress arises from an imbalance between the generation of ROS and the antioxidant defense capabilities of the cells. nih.gov The eye is particularly vulnerable to oxidative stress due to its constant exposure to light and high metabolic activity. nih.gov

In experimental models, BAC-induced dry eye disease is associated with significant oxidative stress damage. nih.gov Studies involving cultured conjunctival and corneal cells have demonstrated that changes in cell viability and apoptosis following BAC exposure are linked to the production of ROS. researchgate.net The resulting oxidative damage contributes to the inflammatory responses and cellular injury observed on the ocular surface. nih.govnih.gov

Comparative Toxicity of this compound to Other Preservatives

This compound, as a quaternary ammonium (B1175870) compound within the benzalkonium chloride (BAK) family, is recognized for its potent antimicrobial properties but also for its significant ocular surface toxicity compared to other preservatives. nih.govnih.gov In vitro and in vivo studies consistently show that BAK is more toxic to corneal and conjunctival epithelial cells than many alternative preservatives. nih.govnih.govviamedica.pl

Quaternary ammonium compounds like this compound act as detergents, disrupting cell membranes. nih.govviamedica.pl While effective, this mechanism also damages ocular surface cells. nih.gov In contrast, second-generation oxidizing preservatives, such as stabilized oxychloro complex (SOC), are considered less harmful. viamedica.pl SOC has been found to have no evidence of cytotoxicity in vivo or in vitro and degrades into components normally found in tears. nih.gov Another alternative, SofZia, an ionic buffered system, is also significantly less toxic than BAK. nih.gov Other preservatives like chlorobutanol (B1668791) and Polyquaternium-1, while also demonstrating toxicity, are generally considered less harmful than BAK at concentrations used in ophthalmic products. nih.gov

| Preservative | Preservative Class | Relative Toxicity Profile | Mechanism of Action |

|---|---|---|---|

| This compound (as BAK) | Detergent (Quaternary Ammonium Compound) | High. nih.govnih.gov Consistently shown to be more toxic than other preservatives, causing significant ocular surface damage. nih.govviamedica.pl | Disrupts the lipid layer of cell membranes, leading to instability and cell lysis. viamedica.pl |

| Polyquaternium-1 (Polyquad) | Detergent (Quaternary Ammonium Compound) | Lower than BAK. nih.govresearchgate.net Demonstrates less toxicity in studies but is still more toxic than oxidative preservatives. nih.gov | Acts on cell membranes, similar to BAK. nih.gov |

| Chlorobutanol | Detergent | Lower than BAK. nih.gov Less effective as an antimicrobial compared to BAK. nih.gov | Acts as a detergent to non-specifically disrupt cell membranes. nih.gov |

| SofZia | Ionic-Buffered System | Significantly less toxic than BAK. nih.gov Very well tolerated in vivo and in vitro. nih.gov | Composed of boric acid, propylene (B89431) glycol, sorbitol, and zinc chloride, creating an ionic buffer with antimicrobial activity. nih.gov |

| Stabilized Oxychloro Complex (SOC/Purite) | Oxidizing Agent | Low. viamedica.pl Found to have no in vivo or in vitro evidence of cytotoxicity. nih.gov | Penetrates cells to alter DNA, protein, and lipid components. viamedica.pl Degrades into natural tear components. nih.gov |

Systemic and Organ-Specific Toxicological Investigations

Gastrointestinal Tract Effects and Oral Toxicity

Oral ingestion of this compound can lead to severe and potentially fatal local corrosive and systemic effects. ijms.inforesearchgate.net The compound's detergent properties cause dissociation of cellular membrane lipid bilayers, leading to cell death and caustic injury to the gastrointestinal (GI) tract. ijms.info Clinical reports describe severe upper GI tract injuries, including patchy necrosis, ulceration, and sloughing of the esophagus, along with hyperemia and bleeding in the gastric mucosa following ingestion. ijms.infonih.gov

The severity of injury depends on the concentration, though even dilute solutions have been reported to cause significant harm. ijms.infoijms.info Systemic effects can include metabolic acidosis, elevated transaminase levels, and central nervous system depression. ijms.info Animal studies indicate that orally administered benzalkonium chlorides are absorbed and distributed to various tissues. nih.gov Furthermore, research in mice has shown that oral exposure can alter the gut microbiome's diversity and composition and disrupt bile acid homeostasis. nih.gov

Respiratory System Impacts (e.g., Bronchoconstriction, Asthma)

Inhalation of this compound, primarily through nebulizer solutions where it is used as a preservative, has been linked to significant respiratory impacts, most notably bronchoconstriction in individuals with asthma. nih.govsemanticscholar.org Studies have shown that a significantly higher percentage of asthmatic subjects experience a fall in Forced Expiratory Volume in one second (FEV1) after inhaling BAC compared to non-asthmatic individuals. nih.govresearchgate.net

This bronchoconstrictive effect is reported to be cumulative and prolonged, correlating directly with the patient's baseline airway hyperresponsiveness. nih.govresearchgate.net Even at low doses, repeated exposure through nebulization can cause the cumulative dose to exceed the bronchoconstriction threshold. researchgate.net In severe cases of ingestion and aspiration, BAC can cause chemical pneumonitis and acute respiratory failure, requiring mechanical ventilation. ijms.infonih.govijms.info Symptoms reported by patients with BAC-induced bronchoconstriction include coughing, chest discomfort, and dyspnea shortly after inhalation. nih.gov

| Study Population | Exposure | Key Findings | Reference |

|---|---|---|---|

| 30 subjects with bronchial asthma and 10 normal controls | Up to three nebulized doses of BAC | The percentage fall in FEV1 was significantly higher in asthmatics than in controls. | nih.gov |

| Asthmatic Subjects | Inhaled BAC | 20% of asthmatic subjects experienced BAC-induced bronchoconstriction (defined as a ≥15% decrease in FEV1). | nih.govresearchgate.net |

| Asthmatics with higher bronchial hyperresponsiveness (BHR) | Single inhalation of BAC | The fall in FEV1 was significantly greater in asthmatics with higher BHR compared to those with lower BHR. | nih.govnih.gov |

| General Asthmatic Population | Repeated nebulization with BAC-containing solutions | The bronchoconstrictive effect can be additive and cumulative. | researchgate.net |

Ototoxicity Mechanisms

This compound has demonstrated ototoxic potential, capable of causing damage to the inner ear. nih.gov For a substance to be cochleotoxic, it must cross the blood-labyrinth barrier to enter the inner ear. frontiersin.org Once inside, it can damage critical structures such as auditory hair cells and spiral ganglion neurons. frontiersin.org

Animal experiments have shown that the introduction of benzalkonium chloride into the middle ear of guinea pigs results in extensive damage to the neuroepithelial receptors of the inner ear. nih.gov While direct mechanistic studies on this compound are limited, research on analogous quaternary ammonium compounds like benzethonium (B1203444) chloride has shown that transtympanic application can cause hearing loss, outer hair cell damage, and/or loss in animal models. nih.gov This suggests that if this compound gains access to the middle and inner ear, for instance through a perforated eardrum, it can exert a direct toxic effect on the delicate sensory structures responsible for hearing. nih.govnih.gov

Immunotoxicity and Allergic Reactions

This compound is recognized as a notable irritant and an emerging allergen. nih.gov Contact with the skin can lead to either irritant contact dermatitis, which is more common, or allergic contact dermatitis. dermnetnz.org Individuals with a compromised skin barrier, such as those with atopic dermatitis, and healthcare workers who frequently use disinfectants and sterilization solutions containing the compound, are at a higher risk. dermnetnz.org

Clinical observations have documented a rise in allergic patch test reactions to Benzalkonium Chloride over the years. nih.gov A review of patch test results from 2000 to 2012 indicated that it was an allergen of increasing significance. nih.gov Symptoms of contact dermatitis can manifest as red, itchy, dry, or scaly skin, and in some cases, blistering or peeling may occur hours to days after contact. dermnetnz.org A specific type of rash known as granular parakeratosis, which affects skin folds, has also been linked to contact with this compound. dermnetnz.org While it is primarily known as an irritant, its potential to act as a sensitizing agent and cause allergic reactions, particularly in pediatric populations, is being increasingly recognized. frontiersin.orgnih.gov

| Study Focus | Key Findings | Affected Populations | References |

|---|---|---|---|

| Patch Test Reaction Trends | Increasing rate of allergic patch test results to Benzalkonium Chloride (BAK) observed between 1998 and 2010. | General population undergoing patch testing. | nih.gov |

| Types of Contact Dermatitis | Can cause both irritant contact dermatitis (more common) and allergic contact dermatitis. | General population, especially those with compromised skin barriers. | dermnetnz.org |

| Systemic Contact Dermatitis (SCD) | Can trigger SCD even with minimal, prolonged exposure through household products like laundry detergents. | Case study involving a child and parents. | frontiersin.orgnih.gov |

| High-Risk Groups | Healthcare workers and individuals with atopic dermatitis are at greater risk. | Occupational and susceptible groups. | dermnetnz.org |

Neurotoxicity Research

Research has provided evidence of the neurotoxic potential of this compound. Studies have shown that it can selectively and irreversibly damage nerve cell membranes. nih.gov The neurotoxicity is dose-related; for instance, topical application to the eye has demonstrated that higher concentrations lead to greater toxicity. nih.gov The mechanism of neurotoxicity is understood to be twofold: a direct detergent action on nerve cells and an indirect effect mediated by infiltrating inflammatory cells. nih.gov

Chronic exposure has been linked to deleterious effects via oxidative stress, which can lead to cholinergic neurotoxicity. researchgate.net In a study on Oncorhynchus mykiss (rainbow trout), chronic exposure to environmentally relevant concentrations resulted in an unexpected increase in acetylcholinesterase activity at higher concentrations, indicating an impact on the cholinergic system. nih.gov

| Model/System | Observed Effects | Mechanism | References |

|---|---|---|---|

| Extraocular Tissues (in vivo) | Selectively and irreversibly destroys nerve cell membranes. | Direct detergent action and indirect inflammation. | nih.gov |

| Corneal Nerves (in vivo) | Dose-related corneal neurotoxicity, reduction in nerve density. | Not specified. | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Increased acetylcholinesterase activity at higher concentrations. | Cholinergic neurotoxicity, potentially mediated by oxidative stress. | researchgate.netnih.gov |

| Zebrafish Larvae | Induced alterations in secondary motor neuron axonal projections. | Not specified. | nih.gov |

Reproductive and Developmental Toxicity Research

Other research has indicated that some quaternary ammonium compounds can cross the blood-placenta barrier and accumulate in the embryonic brain in mice, potentially disrupting gene expression and lipid homeostasis. nih.gov Evidence from rodent studies suggests that developmental effects are typically observed only at doses that also cause maternal toxicity, indicating that the developing fetus is not a specific target. researchgate.net

| Study Type | Species | Compound | Key Findings | References |

|---|---|---|---|---|

| Two-Generation Reproduction | CD® Rats | Alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) | Reduced body weights in parental rats and offspring at high concentrations. No effects on reproductive or developmental endpoints. | nih.gov |

| Prenatal Developmental Toxicity | Rats and Rabbits | Didecyl dimethyl ammonium chloride (DDAC) | Developmental effects (e.g., reduced fetal body weight) were observed only at maternally toxic doses. | researchgate.net |

| In Utero Exposure | Mice | Benzalkonium chloride (BAC) | Crossed the blood-placenta barrier and localized in the embryonic brain, causing changes in gene expression. | nih.gov |

Genotoxicity and Carcinogenicity Assessments

The genotoxic potential of this compound has been evaluated in various assays. In vitro studies using human respiratory epithelial cells (BEAS-2B) demonstrated that Benzalkonium Chloride caused relevant DNA damage at concentrations commonly used in commercial products. nih.gov A dose-dependent increase in DNA damage, measured by the tail moment in the single-cell gel-electrophoresis (comet assay), was observed. nih.govresearchgate.net Furthermore, exposure of rainbow trout to BAC resulted in genotoxic alterations, as observed in the comet assay, across all tested concentrations. nih.gov

| Assay/Model | Finding | Reference |

|---|---|---|

| Comet Assay (in vitro, human BEAS-2B cells) | Caused relevant, dose-dependent DNA damage. | nih.gov |

| Comet Assay (in vivo, Rainbow Trout) | Resulted in genotoxic alterations at all tested concentrations. | nih.gov |

| Comet Assay (3D cultured HepG2 cells) | Did not induce gene damage with or without metabolic activation. | nih.gov |

| Microbial System Mutagenicity Screening | Reported as nonmutagenic. | e-lactancia.org |

Protective Strategies Against this compound-Induced Toxicity

Research has identified potential strategies to mitigate the cellular toxicity induced by this compound. One approach involves the use of Brilliant Blue G (BBG), which has been shown to exert a significant protective effect on human corneal epithelial cells against toxicity from Benzalkonium Chloride. researchgate.net The addition of BBG increased cell survival by up to 51% at the highest tested concentration of BAC. researchgate.net

Another protective strategy targets the mechanism of oxidative stress. In studies where this compound-induced cytotoxicity was linked to the production of reactive oxygen species (ROS) and the reduction of glutathione (B108866) levels, pretreatment with the antioxidant N-acetylcysteine (NAC) was found to alleviate the cytotoxicity. nih.gov This suggests that bolstering cellular antioxidant defenses can be an effective method to counteract the compound's harmful effects.

Computational and Theoretical Studies

Structure-Activity Relationship Modeling for Antimicrobial Efficacy

The antimicrobial efficacy of benzododecinium (B84619) chloride, a quaternary ammonium (B1175870) compound (QAC), is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies are crucial in elucidating the features that govern its potency against various microorganisms. The fundamental components of the benzododecinium chloride molecule contributing to its antimicrobial action are the positively charged quaternary nitrogen atom, a long hydrophobic alkyl chain (dodecyl), and a benzyl (B1604629) group.

The biocidal mechanism is initiated by the adsorption of the cationic head onto the negatively charged microbial cell surface, followed by the penetration of the hydrophobic alkyl chain into the cell membrane. This disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately cell death. chemrxiv.org

Research into analogues of benzalkonium chlorides (BACs), the family to which this compound belongs, has provided detailed insights. The length of the alkyl chain is a critical determinant of antimicrobial activity. For instance, studies on novel BAC analogues with pyridine rings have demonstrated that the minimal inhibitory concentration (MIC) values vary with the alkyl chain length. While in general, traditional benzalkonium chlorides show slightly lower MIC values compared to pyridyl analogues, specific cases, such as with Pseudomonas aeruginosa, have shown a C16 pyridyl analogue to be more effective. nih.gov This highlights the nuanced interplay between the alkyl chain length and the specific microorganism being targeted.

The balance between the hydrophobic and hydrophilic parts of the molecule, often referred to as the hydrophilic-lipophilic balance (HLB), is a key factor. The dodecyl (C12) chain in this compound provides a strong hydrophobic character that facilitates interaction with and disruption of the lipid bilayer of microbial membranes. aljest.net SAR studies have shown that there is an optimal range for the alkyl chain length; chains that are too short may not sufficiently penetrate the membrane, while excessively long chains might exhibit reduced bioavailability due to low water solubility. nih.gov

Molecular Dynamics Simulations of Membrane Interactions

Molecular dynamics (MD) simulations offer an atomic-level view of the interactions between this compound and microbial cell membranes, providing insights that are challenging to obtain through experimental methods alone. These simulations model the dynamic behavior of the surfactant molecules and the lipid bilayer, revealing the mechanisms of membrane disruption.

MD simulations of cationic quaternary ammonium surfactants with dipalmitoylphosphatidylcholine (DPPC) membranes, a common model for cell membranes, show significant interactions that lead to substantial alterations in the bilayer's structure. nih.gov The simulation process typically involves placing the surfactant molecules in the aqueous phase near a pre-equilibrated lipid bilayer and observing their behavior over time.

Key findings from such simulations indicate that the initial interaction is driven by electrostatic attraction between the positively charged quaternary ammonium headgroup of this compound and the negatively charged phosphate groups of the lipid headgroups. rsc.org Following this initial binding, the hydrophobic dodecyl tail inserts itself into the hydrophobic core of the membrane. nih.gov

These simulations can quantify various parameters to describe the extent of membrane disruption: